4-methoxy-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-1H-inden-1-one is a benzo-fused ketone and a derivative of 1-indanone. It is characterized by its molecular formula C10H10O2 and a molecular weight of 162.19 g/mol . This compound is known for its white to light yellow crystalline powder form and has a melting point of 105-107°C . It is used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
The synthesis of 4-methoxy-1H-inden-1-one typically involves the reaction of 4-hydroxyindan-1-one with iodomethane . The reaction conditions include the use of a base such as potassium carbonate in a solvent like acetone. The mixture is refluxed to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4-Methoxy-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo electrophilic substitution reactions, especially at the methoxy group or the indanone ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-1H-inden-1-one has diverse applications in scientific research:
Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism of action of 4-methoxy-1H-inden-1-one involves its interaction with specific molecular targets and pathways. It can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-1H-inden-1-one can be compared with other similar compounds such as:
4-Hydroxyindan-1-one: A precursor in its synthesis.
1H-Inden-1-one: A structurally related compound with different substituents.
4-Methoxy-2,3-dihydro-1H-inden-1-one: Another derivative with slight structural variations.
The uniqueness of this compound lies in its specific methoxy substitution, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H8O2 |
---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
4-methoxyinden-1-one |
InChI |
InChI=1S/C10H8O2/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-6H,1H3 |
InChI-Schlüssel |
DOXQZSMVNRGYQM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.